4-Pyridylethyl thiolacetate

Beschreibung

BenchChem offers high-quality 4-Pyridylethyl thiolacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridylethyl thiolacetate including the price, delivery time, and more detailed information at info@benchchem.com.

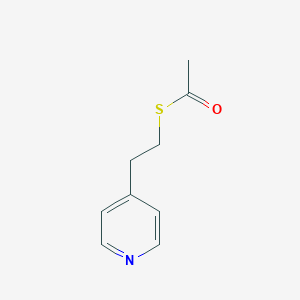

Structure

3D Structure

Eigenschaften

IUPAC Name |

S-(2-pyridin-4-ylethyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-8(11)12-7-4-9-2-5-10-6-3-9/h2-3,5-6H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXOSCYOXNMXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889017 | |

| Record name | Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385398-71-0 | |

| Record name | S-[2-(4-Pyridinyl)ethyl] ethanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=385398-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethioic acid, S-(2-(4-pyridinyl)ethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385398710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Strategic Importance of 4-Pyridylethyl Thiolacetate

An In-depth Technical Guide to the Physicochemical Properties and Applications of 4-Pyridylethyl Thiolacetate

Abstract: This technical guide provides a comprehensive examination of 4-pyridylethyl thiolacetate, a pivotal heterocyclic compound for advanced applications in biochemistry, materials science, and drug development. We will explore its fundamental physicochemical properties, present a validated, causality-driven protocol for its synthesis and characterization, and discuss its reactivity, stability, and key applications. This document is structured to provide researchers, scientists, and drug development professionals with the expert insights required for the effective and strategic use of this versatile reagent.

4-Pyridylethyl thiolacetate is a bifunctional molecule of significant interest, comprising a pyridine nucleus connected via an ethyl linker to a protected thiol group (thiolacetate). The thiolacetate moiety serves as a stable precursor to a highly reactive sulfhydryl (thiol) group, which can be unmasked under specific, controlled conditions. This "protected thiol" strategy is fundamental in fields where promiscuous reactivity of free thiols would be detrimental. The pyridine ring offers additional functionality, including the ability to coordinate with metals, act as a nucleophilic catalyst, or serve as a pH-responsive element. A deep understanding of its physicochemical characteristics is therefore not merely academic but a prerequisite for designing robust, reproducible, and effective experimental systems.

Core Physicochemical Properties

The utility of 4-pyridylethyl thiolacetate in any application is fundamentally governed by its physical and chemical properties. These parameters dictate its solubility in various solvent systems, its stability under different pH and temperature regimes, and its inherent reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NOS | [1][2] |

| Molecular Weight | 181.25 g/mol | [1][2] |

| CAS Number | 385398-71-0 | [2] |

| Appearance | Yellow oil | [1] |

| Solubility | Soluble in chloroform, methanol, and other common organic solvents. | [1] |

| pKa (Pyridine Nitrogen) | ~5.23 (estimated based on unsubstituted pyridine) | [3] |

| Boiling Point | High boiling; similar structures boil >100°C under vacuum. | [4][5] |

| Density | ~1.0 g/cm³ (estimated based on similar structures) | [6] |

Expert Insight: The estimated pKa of the pyridine nitrogen is a critical parameter. At physiological pH (~7.4), the pyridine ring will be predominantly in its neutral, unprotonated form, which influences its lipophilicity and interaction with biological membranes. In acidic environments (pH < 5), protonation will increase its aqueous solubility. The thiolacetate group is relatively stable to spontaneous hydrolysis at neutral pH, a key advantage for its storage and handling.[7][8]

Synthesis and Purification: A Validated Protocol

The synthesis of 4-pyridylethyl thiolacetate is reliably achieved via a standard Sₙ2 reaction. The protocol below is designed for high yield and purity, with each step serving a distinct and critical purpose.

Experimental Workflow Diagram

Caption: A robust workflow for the synthesis and purification of 4-pyridylethyl thiolacetate.

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., N₂ or Ar), dissolve 4-(2-chloroethyl)pyridine hydrochloride (1.0 eq) in anhydrous dimethylformamide (DMF). Add triethylamine (1.1 eq) to neutralize the hydrochloride salt, followed by potassium thioacetate (1.2 eq).

-

Causality: Anhydrous conditions are paramount to prevent the hydrolysis of the thioacetate nucleophile. The inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture. Using a slight excess of potassium thioacetate drives the reaction to completion.

-

-

Reaction Execution: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of hexanes and ethyl acetate. The reaction is complete upon the disappearance of the 4-(2-chloroethyl)pyridine spot.

-

Self-Validation: TLC provides a direct, real-time assessment of reactant consumption, preventing premature or unnecessarily long reaction times.

-

-

Aqueous Work-up: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

-

Causality: This step partitions the organic product into the ethyl acetate layer, while the DMF solvent and inorganic salts (KCl) remain in the aqueous phase.

-

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated aqueous NaCl). This removes residual water from the organic layer. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Expert Insight: The brine wash is more effective at removing water than a water wash alone due to osmotic pressure differences.

-

-

Purification: Filter the solution to remove the Na₂SO₄ and concentrate the filtrate using a rotary evaporator. Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient elution from 10% to 50% ethyl acetate in hexanes.

-

Self-Validation: Column chromatography separates the desired product from any unreacted starting materials or byproducts, yielding a final product of high purity, which can be confirmed by analytical characterization.

-

Analytical Characterization

Confirming the identity and purity of the synthesized product is a non-negotiable step.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: two aromatic doublets for the pyridine ring protons (α and β protons), two triplets for the ethyl chain protons (-CH₂-CH₂-), and a sharp singlet for the acetyl methyl protons (-C(O)CH₃).

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments, including signals for the pyridine carbons, the two ethyl carbons, the methyl carbon, and the thioester carbonyl carbon.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the thioester carbonyl (C=O) stretch is expected around 1680-1690 cm⁻¹.[9]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) at m/z = 181.2, confirming the molecular weight of the compound.[1][2]

Reactivity Profile: The Thiolacetate Deprotection

The primary utility of 4-pyridylethyl thiolacetate lies in its ability to serve as a precursor to the free thiol. This deprotection is typically achieved via base-catalyzed hydrolysis.

Deprotection Workflow Diagram

Caption: The deprotection pathway to generate the active free thiol.

Deprotection Protocol: A standard procedure involves dissolving the thioacetate in ethanol under an inert atmosphere and adding an aqueous solution of sodium hydroxide.[10] The reaction can be performed at room temperature or gently heated to accelerate the process. The resulting thiolate is then protonated by careful neutralization with acid to yield the free thiol, which should be used immediately due to its susceptibility to oxidation.

Applications in Research and Drug Development

The unique structure of 4-pyridylethyl thiolacetate makes it a valuable tool for several advanced applications:

-

Bioconjugation: Following deprotection, the free thiol can be selectively reacted with maleimides on proteins or other biomolecules to form stable thioether linkages. This is a cornerstone of antibody-drug conjugate (ADC) technology and protein labeling.

-

Self-Assembled Monolayers (SAMs): The thiol group provides a robust anchor for immobilizing molecules on gold surfaces. The pyridine moiety can then be used to create a functional surface for biosensors, catalysts, or biocompatible coatings.

-

Drug Delivery Systems: The thiol group can be used to link drugs to polymer backbones or nanoparticles. Thioether bonds can be designed to be stable, while disulfide bonds (formed via oxidation of the thiol) can be cleaved in the reductive environment inside cells, enabling targeted drug release.[11][12]

-

Protein Chemistry: The compound is used as a reagent for determining the dehydroalanine content of proteins after processing.[1][2]

References

-

ChemicalBook: 4-PYRIDYLETHYL THIOLACETATE. Provides basic chemical properties like molecular formula, weight, and solubility.

-

Santa Cruz Biotechnology, Inc.: 4-Pyridylethyl Thiolacetate. Provides CAS number, molecular weight, formula, and a stated application.

-

Kaljurand, I., et al. (2005). Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units: Unification of Different Basicity Scales. J. Org. Chem., 70(3), 1019–1028. (Referenced for general pKa values of pyridines).

-

PubChem: 4-Vinylpyridine. Provides pKa data for a related pyridine derivative.

-

Kricheldorf, H. R., et al. Infrared spectrum (KBr pellets) of the poly-(thio ester) 4a. ResearchGate. Provides a reference for the IR stretching frequency of thioester carbonyls.

-

Bracher, P. J., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41, 399–412. Provides key data on the hydrolytic stability of thioesters.

-

Sigma-Aldrich: Thioacetate Deprotection Procedure. Provides a general, validated protocol for the hydrolysis of thioacetates.

-

Gelest, Inc.: 2-(4-PYRIDYLETHYL)TRIETHOXYSILANE. Provides physical data for a structurally similar compound.

-

Larrañaga, M. D., et al. (Eds.). (2016). Hawley's Condensed Chemical Dictionary. Wiley. (Referenced for general chemical principles and data).

-

Encarnacion-Gomez, S., et al. (2022). Technological Uses of Thioketal in Drug Delivery Systems. Encyclopedia.pub. Discusses the use of thio-linkers in drug delivery.

-

Zhang, H., et al. (2024). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. RSC Chemical Biology. Discusses the use of thioether bonds in peptide drug discovery.

Sources

- 1. 4-PYRIDYLETHYL THIOLACETATE CAS#: [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. 2-(4-PYRIDYLETHYL)TRIETHOXYSILANE | 98299-74-2 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. 2-(4-PYRIDYLETHYL)TRIETHOXYSILANE | [gelest.com]

- 7. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 8. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thioacetate Deprotection Procedure [sigmaaldrich.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Foundational Principles of Cysteine-Targeted Protein Modification

An In-Depth Technical Guide to Protein Modification by 4-Pyridylethyl Thiolacetate

The Unique Chemical Reactivity of Cysteine

Within the diverse landscape of amino acid side chains, the thiol (or sulfhydryl) group of cysteine stands out for its distinctive nucleophilic character. The pKa of the cysteine thiol is typically around 8.3, though this can vary significantly depending on the local protein microenvironment.[1] At physiological pH, a fraction of cysteine residues exist in the more reactive thiolate form (-S⁻), which is a potent nucleophile.[1] This inherent reactivity makes cysteine a prime target for selective chemical modification, a cornerstone of modern proteomics and drug development.[2] The ability to specifically label, crosslink, or otherwise alter proteins at cysteine residues provides a powerful toolkit for elucidating protein structure and function, as well as for constructing novel therapeutic agents.

An Overview of Methodologies for Cysteine Modification

A variety of chemical strategies have been developed to leverage the nucleophilicity of cysteine. These can be broadly categorized as follows:

-

Alkylation: Reagents such as iodoacetamide and maleimides form stable thioether bonds with cysteine thiols. These are widely used for quantifying free thiols and for blocking cysteine residues to prevent disulfide bond formation.

-

Thiol-Disulfide Exchange: This reversible reaction involves the attack of a thiolate on a disulfide bond, resulting in the formation of a new disulfide bond. This is a fundamental process in protein folding and is exploited in bioconjugation with reagents like pyridyl disulfides.[3][4]

-

Modification of Oxidized Cysteine Forms: Cysteine thiols can be oxidized to sulfenic, sulfinic, or sulfonic acids. Specific chemical probes have been developed to target these oxidized forms, providing insights into cellular redox signaling.

Introduction to S-Pyridylethylation: A Key Technique for Cysteine Stabilization

S-pyridylethylation is a widely adopted method for the chemical modification of cysteine residues, particularly in the context of protein sequencing and structural analysis.[5] The reaction introduces a pyridylethyl group onto the sulfur atom of cysteine, forming a stable S-pyridylethyl-cysteine (PEC) derivative.[5] This modification is crucial because unmodified cysteine and cystine residues are unstable under the acidic conditions required for protein hydrolysis, making their accurate quantification challenging.[5] The stability of the PEC derivative under these conditions has established pyridylethylation as a superior method for preparing proteins for amino acid analysis and sequencing.[5]

Part 2: The Chemistry and Advantages of 4-Pyridylethyl Thiolacetate

Chemical Profile of 4-Pyridylethyl Thiolacetate

4-Pyridylethyl thiolacetate is a chemical reagent designed for the S-pyridylethylation of cysteine residues. Its structure consists of a pyridyl ring connected via an ethyl linker to a thiolacetate group. The thiolacetate functionality is the key to its mechanism of action, differentiating it from other pyridylethylation reagents like 4-vinylpyridine.

The Strategic Roles of the Thiolacetate and Pyridyl Moieties

The design of 4-pyridylethyl thiolacetate incorporates two key functional groups that govern its reactivity and utility:

-

The Thiolacetate Group (-SCOCH₃): In the context of this reagent, the thiolacetate serves as a protected thiol. It is relatively stable in solution but can be readily activated under appropriate conditions to reveal a reactive thiol. This "pro-drug" like feature contributes to the reagent's stability and controlled reactivity.

-

The Pyridyl Group: The pyridine ring serves multiple purposes. Firstly, it influences the reactivity of the ethyl linker. Secondly, the nitrogen atom in the pyridine ring can be protonated, which can be a factor in the reaction mechanism and the solubility of the reagent and its byproducts.

Advantages Over Precursor Pyridylethylation Reagents

The use of 4-pyridylethyl thiolacetate offers several advantages over more traditional pyridylethylation reagents, such as 4-vinylpyridine:

-

Improved Stability and Handling: Vinylpyridines can be prone to polymerization, which can complicate their use and storage. 4-Pyridylethyl thiolacetate is generally more stable.

-

Controlled Reaction Conditions: The activation of the thiolacetate can be controlled by the reaction conditions, offering a greater degree of control over the modification process.

-

Favorable Byproducts: The reaction with 4-pyridylethyl thiolacetate is expected to produce less problematic byproducts compared to reagents that can polymerize.

Part 3: The Core Mechanism of 4-Pyridylethyl Thiolacetate Action

The modification of a protein cysteine residue by 4-pyridylethyl thiolacetate proceeds through a two-step mechanism involving an initial thiol-disulfide exchange followed by an S-alkylation.

Step-by-Step Reaction Pathway

-

In Situ Generation of the Reactive Species: The reaction is typically initiated under conditions that promote the hydrolysis of the thiolacetate group of 4-pyridylethyl thiolacetate, or more commonly, through a thiol-disulfide exchange with a reducing agent present in the reaction mixture (e.g., dithiothreitol or tris(2-carboxyethyl)phosphine). This generates the corresponding 4-pyridylethylthiol.

-

Thiol-Disulfide Exchange with the Target Protein: The newly formed 4-pyridylethylthiol then undergoes a thiol-disulfide exchange reaction with a disulfide bond in the target protein. This results in the formation of a mixed disulfide between the 4-pyridylethyl group and a cysteine residue, and the reduction of the other cysteine involved in the original disulfide bond.

Alternatively, for free cysteine thiols, the modification proceeds via S-alkylation, where the nucleophilic thiolate of the cysteine residue attacks the electrophilic carbon of the ethyl group attached to the pyridyl ring, leading to the formation of the stable S-pyridylethyl-cysteine derivative. This is particularly relevant when starting with a reduced protein.

Reaction Kinetics and Influential Factors

The efficiency and specificity of the modification are influenced by several factors:

-

pH: The reaction is typically carried out at a pH slightly above neutral (pH 7.5-8.5). This ensures that a sufficient proportion of the cysteine residues are in the more reactive thiolate form.

-

Temperature: The reaction rate is temperature-dependent, with higher temperatures generally leading to faster reaction times. However, care must be taken to avoid protein denaturation.

-

Buffer Composition: The choice of buffer is critical. Buffers containing primary or secondary amines (e.g., Tris) can potentially react with the reagent and should be used with caution. Phosphate or borate buffers are often preferred.

-

Reducing Agents: The presence of a reducing agent is often necessary to ensure that the target cysteine residues are in their reduced, thiol form and to facilitate the generation of the reactive thiol from the thiolacetate.

Specificity and Potential Side Reactions

4-Pyridylethyl thiolacetate is highly specific for cysteine residues. However, at very high pH values or with prolonged reaction times, some reactivity with other nucleophilic amino acid side chains (e.g., lysine) could potentially occur, though this is generally not a significant issue under standard conditions.

Part 4: Experimental Protocols and Methodologies

Detailed Protocol for Protein Modification with 4-Pyridylethyl Thiolacetate

Materials:

-

Protein of interest containing cysteine residues

-

4-Pyridylethyl thiolacetate

-

Reduction buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 8.0

-

Alkylation buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.5

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Reduction:

-

Dissolve the protein in the reduction buffer to a final concentration of 1-10 mg/mL.

-

Add DTT to a final concentration of 10 mM (or TCEP to 1 mM).

-

Incubate at 37°C for 1 hour to ensure complete reduction of all disulfide bonds.

-

-

Alkylation:

-

Prepare a stock solution of 4-pyridylethyl thiolacetate in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Add the 4-pyridylethyl thiolacetate stock solution to the reduced protein solution to a final concentration that is in 2-10 fold molar excess over the total thiol concentration.

-

Incubate the reaction mixture in the dark at room temperature for 2-3 hours.

-

-

Reaction Quenching and Cleanup:

-

Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol, to scavenge any unreacted 4-pyridylethyl thiolacetate.

-

Remove excess reagents and byproducts by desalting or dialysis against a suitable buffer (e.g., PBS).

-

Characterization of Modified Proteins via Mass Spectrometry

The extent and location of the S-pyridylethylation can be confirmed using mass spectrometry:

-

Intact Mass Analysis: The mass of the modified protein will increase by approximately 105.16 Da for each pyridylethylated cysteine. This can be readily detected by ESI-MS.

-

Peptide Mapping:

-

Digest the modified protein with a protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Identify the pyridylethylated peptides by searching for the characteristic mass shift on cysteine-containing peptides. The fragmentation pattern in the MS/MS spectrum will confirm the site of modification.

-

Troubleshooting Common Issues

| Problem | Possible Cause | Solution |

| Incomplete Modification | Insufficient reducing agent | Increase the concentration of DTT or TCEP. |

| Insufficient 4-pyridylethyl thiolacetate | Increase the molar excess of the reagent. | |

| Low reaction pH | Ensure the pH of the alkylation buffer is between 7.5 and 8.5. | |

| Protein Precipitation | High concentration of organic solvent | Minimize the volume of the 4-pyridylethyl thiolacetate stock solution added. |

| Protein instability under reaction conditions | Optimize buffer composition, pH, and temperature. | |

| Non-specific Modification | High pH or prolonged reaction time | Reduce the pH and/or reaction time. |

Part 5: Applications in Scientific Research and Pharmaceutical Development

Quantitative Proteomics and Cysteine Identification

S-pyridylethylation is a valuable tool in quantitative proteomics. By labeling all free cysteine residues with a pyridylethyl group, it is possible to accurately quantify the total number of cysteines in a protein. Furthermore, in "cysteine-coded" proteomics, different isotopic forms of pyridylethylation reagents can be used to differentially label cysteine residues from different samples, allowing for their relative quantification by mass spectrometry.

Elucidating Protein Structure and Function

By selectively modifying cysteine residues, researchers can gain insights into their role in protein structure and function. For example, if the modification of a specific cysteine leads to a loss of enzymatic activity, it can be inferred that this residue is important for catalysis or substrate binding. The introduction of the bulky pyridylethyl group can also be used to probe the accessibility of different cysteine residues within the folded protein structure.

Development of Antibody-Drug Conjugates (ADCs) and Biotherapeutics

The selective modification of cysteine residues is a key strategy in the development of ADCs. In this approach, a potent cytotoxic drug is conjugated to a monoclonal antibody that targets a specific cancer cell antigen. The conjugation is often achieved by first reducing the interchain disulfide bonds of the antibody to generate free thiols, which are then reacted with a linker-drug molecule that contains a cysteine-reactive group. While maleimides are commonly used for this purpose, the principles of cysteine reactivity explored here are directly applicable.

Part 6: Concluding Remarks and Future Directions

Summary of Key Advantages and Limitations

4-Pyridylethyl thiolacetate offers a robust and specific method for the modification of cysteine residues in proteins. Its advantages include high specificity, the formation of a stable product, and its utility in a wide range of applications from basic research to drug development. A potential limitation is the need for a reduction step prior to modification, which may not be suitable for all proteins, particularly those where disulfide bonds are essential for structural integrity.

Emerging Trends in Cysteine Modification

The field of cysteine modification is continually evolving, with the development of new reagents and strategies that offer even greater selectivity and control. These include methods for the reversible modification of cysteine, the development of "click" chemistry handles for subsequent elaboration, and the design of reagents that can target specific oxidized forms of cysteine. These advancements will undoubtedly continue to expand the toolkit available to researchers for studying and manipulating proteins.

Part 7: References

-

Friedman, M. (2001). Application of the S-pyridylethylation reaction to the elucidation of the structures and functions of proteins. Journal of Protein Chemistry, 20(5), 421–436. [Link]

-

Ghosh, S., et al. (2020). Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers. ChemBioChem, 21(20), 2921–2926. [Link]

-

Oka, O. B. V., et al. (2015). Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase for each enzyme. Biochemical Journal, 469(3), 279–288. [Link]

-

Stader, O., et al. (2019). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 7(4), 169. [Link]

-

Thapa, P., et al. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 11(45), 7145-7161. [Link]

-

Aitken, A., et al. (1995). Pyridylethylation of cysteine residues in proteins. Methods in molecular biology (Clifton, N.J.), 47, 349-353. [Link]

-

Ward, M. (2002). Pyridylethylation of Cysteine Residues. The Protein Protocols Handbook, 631-634. [Link]

-

Snella, E., et al. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols, 5(4), 103390. [Link]

-

Oka, O. B. V., et al. (2015). Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase for each enzyme. Biochemical Journal, 469(3), 279-288. [Link]

-

Squeo, B. M., et al. (2013). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters, 4(11), 1047–1051. [Link]

-

Rüegg, U. T., et al. (1977). 4-pyridylmethyl, a thiol-protecting group suitable for the partial synthesis of proteins. Biochemical Journal, 167(1), 119–126. [Link]

-

Ambridge, A. A., et al. (2021). Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis. Chemical Science, 12(4), 1435–1443. [Link]

-

Vinogradova, E. V., et al. (2020). An activity-guided map of electrophile-cysteine interactions in primary human T cells. Cell, 182(4), 1009–1026.e26. [Link]

-

Mishanina, T. V., et al. (2021). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Redox Biology, 42, 101931. [Link]

-

Chen, Y.-J., et al. (2020). Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications. Antioxidants & Redox Signaling, 32(8), 525–553. [Link]

Visualizations

Caption: Experimental workflow for protein modification.

Caption: Reaction mechanism of S-pyridylethylation.

Sources

- 1. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An activity-guided map of electrophile-cysteine interactions in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase for each enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Application of the S-pyridylethylation reaction to the elucidation of the structures and functions of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Theoretical Basis for 4-Pyridylethyl Thiolacetate Reactions

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, reaction mechanisms, and applications of 4-pyridylethyl thiolacetate. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile reagent in their work.

Introduction: The Strategic Importance of 4-Pyridylethyl Thiolacetate

4-Pyridylethyl thiolacetate, with the chemical structure S-(2-(pyridin-4-yl)ethyl) ethanethioate, is a pivotal molecule in the fields of bioconjugation, surface chemistry, and materials science.[1] Its utility stems from the presence of a terminal pyridyl group and a protected thiol functionality in the form of a thioacetate. This unique combination allows for a two-stage reactivity profile: the stable thioacetate provides a latent thiol that can be deprotected under specific conditions, while the pyridine moiety offers opportunities for coordination chemistry, surface functionalization, and influencing the electronic properties of the molecule.

The thioacetate group serves as an effective protecting group for the highly reactive thiol.[2] Free thiols are susceptible to oxidation, forming disulfides, which can lead to undesired side reactions and product heterogeneity.[2] The thioacetate protects the thiol until its reactivity is required, at which point it can be selectively cleaved to generate the free thiol in situ. This controlled "unmasking" is a cornerstone of its application in sensitive systems.

Synthesis and Characterization

A similar synthesis has been reported for ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate, where a thiol was reacted with an ethyl bromoacetate in the presence of a base.[3][4]

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of 4-pyridylethyl thiolacetate.

Characterization:

Upon successful synthesis and purification, the identity and purity of 4-pyridylethyl thiolacetate would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons, confirming the presence of the pyridyl, ethyl, and acetyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the thioester carbonyl (C=O) group, typically around 1690-1715 cm⁻¹, and vibrations associated with the pyridine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of the compound, confirming its elemental composition.

Core Reactions and Mechanistic Insights

The reactivity of 4-pyridylethyl thiolacetate is centered around the cleavage of the thioacetate group to generate the corresponding thiol, 4-(2-mercaptoethyl)pyridine. This deprotection can be achieved through several key reactions, each with its own mechanistic pathway and optimal conditions.

Hydrolysis: Acidic and Basic Conditions

The hydrolysis of the thioester bond is a fundamental reaction that can be catalyzed by both acids and bases.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thioester.[5] This proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate anion and the thiolate.[6] Subsequent protonation of the thiolate yields the free thiol.

Caption: Mechanism of base-catalyzed hydrolysis of 4-pyridylethyl thiolacetate.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the thioester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the thiol lead to the formation of the carboxylic acid and the free thiol. The rate of acid-catalyzed hydrolysis is generally slower than base-catalyzed hydrolysis for thioesters.[1]

Aminolysis: Reaction with Amines

Aminolysis involves the reaction of the thioester with an amine to form an amide and the corresponding thiol. This reaction is highly valuable in bioconjugation for linking molecules to proteins. The mechanism can be either concerted or stepwise, depending on the nature of the amine and the thioester. For many thioesters, the reaction proceeds through a zwitterionic tetrahedral intermediate.[7][8]

The rate of aminolysis is influenced by the basicity and steric hindrance of the amine. Primary amines generally react faster than secondary amines.

Thiol-Disulfide Exchange of the Deprotected Thiol

Once deprotected, the resulting 4-(2-mercaptoethyl)pyridine can participate in thiol-disulfide exchange reactions. This is a particularly important reaction in the context of biological systems and materials science. The pyridyl disulfide moiety is a widely used building block for introducing redox-sensitive disulfide units.[9] The reaction involves the nucleophilic attack of a thiolate on a disulfide bond, leading to the formation of a new disulfide bond and the release of a different thiol. This process is reversible and is crucial for the reversible conjugation of therapeutic agents and the fabrication of redox-responsive materials.[9]

Field-Proven Applications and Protocols

The unique chemical properties of 4-pyridylethyl thiolacetate and its deprotected form lend themselves to a variety of applications.

Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

The deprotected thiol, 4-(2-mercaptoethyl)pyridine, readily forms highly ordered self-assembled monolayers (SAMs) on gold surfaces.[10][11] The strong affinity between sulfur and gold drives the spontaneous organization of the molecules into a densely packed layer.[12] The terminal pyridine groups of the SAM can then be used to further functionalize the surface, for example, by coordinating metal ions or participating in hydrogen bonding interactions.

Experimental Protocol for SAM Formation:

-

Substrate Preparation: A gold substrate is cleaned to remove any organic contaminants. A common method is to use a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by thorough rinsing with deionized water and ethanol.[13]

-

Deprotection of 4-Pyridylethyl Thiolacetate: The thioacetate is deprotected to the free thiol immediately before use. A typical procedure involves dissolving the thioacetate in an appropriate solvent (e.g., ethanol) and adding a base such as sodium hydroxide, followed by neutralization with an acid.[2][8]

-

SAM Formation: The cleaned gold substrate is immersed in a dilute solution (typically 1-10 mM) of the freshly prepared 4-(2-mercaptoethyl)pyridine in a suitable solvent like ethanol.[14][15] The self-assembly process is allowed to proceed for a period of 12-24 hours to ensure the formation of a well-ordered monolayer.[14]

-

Rinsing and Drying: After incubation, the substrate is removed from the solution, rinsed thoroughly with the solvent to remove non-specifically adsorbed molecules, and dried under a stream of inert gas (e.g., nitrogen).[15]

Sources

- 1. PubChemLite - Ethanethioic acid, s-(2-(4-pyridinyl)ethyl) ester (C9H11NOS) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositorio.uc.cl [repositorio.uc.cl]

- 8. Kinetic study of the aminolysis and pyridinolysis of O-phenyl and O-ethyl O-(2,4-dinitrophenyl) thiocarbonates. A remarkable leaving group effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation and removal of alkylthiolate self-assembled monolayers on gold in aqueous solutions - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. if.tugraz.at [if.tugraz.at]

- 14. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Pyridylethyl Thiolacetate

This guide provides a comprehensive technical overview of the solubility and stability of 4-pyridylethyl thiolacetate, a compound of interest for researchers, scientists, and professionals in the field of drug development. By elucidating its physicochemical properties, this document aims to facilitate its effective use in experimental design and formulation.

Introduction to 4-Pyridylethyl Thiolacetate

4-Pyridylethyl thiolacetate is a heterocyclic compound featuring a pyridine ring linked to a thiolacetate group via an ethyl spacer. The presence of the thiolacetate functional group makes it a precursor to the corresponding thiol, which can be liberated through hydrolysis. This property is particularly useful in applications where the controlled release of a thiol is desired. The pyridine moiety imparts specific polarity and potential for coordination chemistry, influencing its solubility and interaction with other molecules. Its utility has been noted in the determination of dehydroalanine content in proteins[1].

Molecular Structure:

Caption: Chemical structure of 4-pyridylethyl thiolacetate.

Solubility Profile

The solubility of 4-pyridylethyl thiolacetate is a critical parameter for its handling, formulation, and application in various chemical and biological systems. While comprehensive quantitative data is not extensively published, a qualitative and inferred solubility profile can be constructed based on its chemical structure and available information on related compounds.

Qualitative Solubility in Common Laboratory Solvents

The presence of the polar pyridine ring and the moderately polar thiolacetate group suggests that 4-pyridylethyl thiolacetate will exhibit solubility in a range of organic solvents.

| Solvent Class | Solvent | Inferred Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The pyridine nitrogen can act as a hydrogen bond acceptor, but the overall molecule has significant nonpolar character. |

| Methanol | Soluble[2] | The polarity of methanol is well-suited to dissolve both the polar and nonpolar regions of the molecule. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for moderately polar organic compounds. | |

| Polar Aprotic | Acetonitrile | Soluble | Its polarity is suitable for dissolving pyridyl compounds. |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Another highly polar aprotic solvent, expected to readily dissolve 4-pyridylethyl thiolacetate. | |

| Acetone | Soluble | A moderately polar solvent that should effectively solvate the molecule. | |

| Nonpolar | Chloroform | Soluble[2] | While considered nonpolar, chloroform can engage in hydrogen bonding and is an effective solvent for many moderately polar compounds. |

| Dichloromethane (DCM) | Soluble | Similar in properties to chloroform. | |

| Toluene | Sparingly Soluble | The aromatic nature of toluene may offer some interaction with the pyridine ring, but overall solubility is likely limited due to the polarity of the thiolacetate group. | |

| Hexanes | Insoluble | As a nonpolar aliphatic solvent, hexanes are unlikely to effectively solvate the polar pyridine and thiolacetate moieties. | |

| Ethereal | Diethyl Ether | Sparingly Soluble | The low polarity of diethyl ether suggests limited solubility. |

| Tetrahydrofuran (THF) | Soluble | THF is more polar than diethyl ether and is a good solvent for a wider range of organic compounds. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is recommended. The isothermal equilibrium method is a reliable approach.

Objective: To determine the concentration of a saturated solution of 4-pyridylethyl thiolacetate in a specific solvent at a defined temperature.

Materials:

-

4-Pyridylethyl thiolacetate

-

Selected analytical grade solvents

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-pyridylethyl thiolacetate to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature bath and stir vigorously for a predetermined equilibration period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solids.

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC-UV method or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of 4-pyridylethyl thiolacetate of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/L or mol/L.

-

Caption: Workflow for quantitative solubility determination.

Stability Profile

The stability of 4-pyridylethyl thiolacetate is paramount for its storage, handling, and application, as degradation can lead to loss of efficacy and the formation of impurities. The primary degradation pathways for thiolacetates are hydrolysis, oxidation, and potentially photodegradation due to the pyridine moiety.

Hydrolytic Stability

Thiol esters are susceptible to hydrolysis, which can be catalyzed by both acid and base. The rate of hydrolysis is highly dependent on the pH of the medium.

Mechanism of Hydrolysis:

Caption: General oxidative degradation pathway of thiols.

Photostability

The pyridine ring in 4-pyridylethyl thiolacetate contains π-electrons that can absorb UV light, potentially leading to photodegradation.

Mechanism of Photodegradation: Pyridine and its derivatives can undergo photodegradation, often initiated by UV irradiation, which can generate reactive oxygen species (ROS) that in turn attack the molecule.[3][4][5][6] The degradation efficiency can be influenced by pH.[6]

Considerations for Handling and Storage: To minimize photodegradation, 4-pyridylethyl thiolacetate and its solutions should be protected from light, especially UV light. Amber vials or containers wrapped in aluminum foil are recommended for storage.

Thermal Stability

While specific data on the thermal decomposition of 4-pyridylethyl thiolacetate is limited, compounds containing pyridine moieties can be susceptible to thermal degradation at elevated temperatures.[7] It is advisable to store the compound at controlled room temperature or under refrigerated conditions to minimize thermal degradation over long periods.

Experimental Protocol for Stability Assessment

A robust stability-indicating method using HPLC is the preferred approach to assess the stability of 4-pyridylethyl thiolacetate.

Objective: To quantify the degradation of 4-pyridylethyl thiolacetate over time under various stress conditions (pH, temperature, light).

Materials:

-

4-Pyridylethyl thiolacetate

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

HPLC grade solvents

-

Temperature-controlled chambers/incubators

-

Photostability chamber with controlled light exposure

-

HPLC system with a UV detector (a photodiode array detector is recommended for peak purity analysis)

-

C18 reversed-phase HPLC column

Procedure:

-

Preparation of Stability Samples:

-

Prepare solutions of 4-pyridylethyl thiolacetate of a known concentration in the different stress condition media (e.g., various pH buffers).

-

For photostability testing, expose a solution to a controlled light source (e.g., ICH Q1B option 2). A dark control sample should be stored under the same conditions but protected from light.

-

For thermal stability testing, store solutions at various temperatures (e.g., 4°C, 25°C, 40°C).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot from each sample.

-

Immediately analyze the samples by HPLC.

-

-

HPLC Analysis:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A gradient elution with a mobile phase of acetonitrile and water (with a suitable buffer or acid modifier) is a good starting point.

-

Monitor the chromatograms at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., around 254 nm for the pyridine ring).

-

Quantify the peak area of the 4-pyridylethyl thiolacetate peak at each time point.

-

-

Data Analysis:

-

Calculate the percentage of 4-pyridylethyl thiolacetate remaining at each time point relative to the initial concentration (time zero).

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Identify and, if possible, characterize any major degradation products using techniques like LC-MS or NMR.[8][9]

-

Caption: Workflow for stability assessment of 4-pyridylethyl thiolacetate.

Summary and Recommendations

4-Pyridylethyl thiolacetate is a moderately polar compound with good solubility in polar organic solvents such as methanol and chloroform. It is expected to have limited solubility in nonpolar solvents like hexanes. For applications requiring aqueous media, its solubility is likely to be low, and the use of co-solvents may be necessary.

The stability of 4-pyridylethyl thiolacetate is governed by its susceptibility to hydrolysis, oxidation, and photodegradation. It is expected to be relatively stable at neutral pH but will degrade faster under basic and acidic conditions. To ensure its integrity, it should be stored in a cool, dark place, and solutions should be protected from light. For quantitative analysis and stability studies, a reversed-phase HPLC method with UV detection is recommended.

This guide provides a foundational understanding of the solubility and stability of 4-pyridylethyl thiolacetate. For specific applications, it is highly recommended to perform quantitative solubility and stability studies using the protocols outlined herein to ensure the accuracy and reproducibility of experimental results.

References

- Bracher, P. J., & Whitesides, G. M. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(4), 399–412.

-

Bracher, P. J., & Whitesides, G. M. (2011). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. Origins of life and evolution of the biosphere : the journal of the International Society for the Study of the Origin of Life, 41(4), 399–412. [Link]

-

Fu, H., Wang, Y., Li, X., Li, X., & Li, X. (2020). UV activation of the π bond in pyridine for efficient pyridine degradation and mineralization by UV/H2O2 treatment. Chemosphere, 258, 127208. [Link]

- Gadipelly, C., Gopishetty, S., & Periasamy, A. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. ES Energy & Environment, 22, 971-979.

-

Gelest, Inc. (2015). 3-(4-pyridylethyl)thiopropyltrimethoxysilane Safety Data Sheet. Retrieved from [Link]

- Li, A., Zhou, Y., & Zhang, J. (2014). [Biodegradation of pyridine under UV irradiation]. Huan jing ke xue= Huanjing kexue, 35(11), 4279–4285.

-

Luo, H., Xu, S., & Chen, J. (2014). UV photolysis for accelerating pyridine biodegradation. Applied microbiology and biotechnology, 98(16), 7195–7202. [Link]

- Smith, D. J., Maggio, E. T., & Kenyon, G. L. (1975). Simple alkanethiol groups for temporary blocking of sulfhydryl groups of enzymes. Biochemistry, 14(4), 766–771.

- Wadsö, I. (1957). The Heats of Hydrolysis of Some Alkyl Thiolesters. Acta Chemica Scandinavica, 11, 1745-1753.

- Zhang, Y., & Chen, Y. (2009). Thermal degradation mechanisms of PEDOT:PSS. Organic Electronics, 10(1), 61-66.

Sources

- 1. scbt.com [scbt.com]

- 2. 4-PYRIDYLETHYL THIOLACETATE CAS#: [m.chemicalbook.com]

- 3. espublisher.com [espublisher.com]

- 4. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UV activation of the pi bond in pyridine for efficient pyridine degradation and mineralization by UV/H2O2 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-pyridylethyl thiolacetate (CAS 385398-71-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-pyridylethyl thiolacetate, also known as S-(2-(pyridin-4-yl)ethyl) ethanethioate, is a specialized chemical reagent with significant applications in the field of protein chemistry. Its unique structure, featuring a pyridine ring and a thiolacetate functional group, makes it a valuable tool for the selective modification and analysis of proteins. This guide provides a comprehensive overview of its properties, synthesis, and core applications, with a focus on the underlying chemical principles and practical methodologies.

Physicochemical Properties

While specific experimental data for 4-pyridylethyl thiolacetate is not extensively documented in publicly available literature, its properties can be inferred from its structure and data on analogous compounds.

| Property | Value (Predicted/Inferred) | Source/Basis |

| CAS Number | 385398-71-0 | - |

| Molecular Formula | C₉H₁₁NOS | [1] |

| Molecular Weight | 181.25 g/mol | [1] |

| Appearance | Likely a yellow oil | General observation for similar compounds |

| Solubility | Soluble in chloroform and methanol | Inferred from common organic solvents |

| Predicted XlogP | 1.5 | [1] |

| Predicted Collision Cross Section ([M+H]⁺) | 137.1 Ų | [1] |

Synthesis of 4-pyridylethyl thiolacetate

The most logical and established method for the synthesis of 4-pyridylethyl thiolacetate is the Thia-Michael Addition of thioacetic acid to 4-vinylpyridine. This reaction is known for its high efficiency and selectivity.

Reaction Pathway

Caption: Synthesis of 4-pyridylethyl thiolacetate via Michael Addition.

Experimental Protocol: Synthesis

Objective: To synthesize 4-pyridylethyl thiolacetate from 4-vinylpyridine and thioacetic acid.

Materials:

-

4-Vinylpyridine

-

Thioacetic acid

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-vinylpyridine (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Thioacetic Acid: Slowly add thioacetic acid (1.1 equivalents) to the stirred solution at room temperature. The reaction is typically exothermic, so controlled addition is recommended.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-vinylpyridine) is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 4-pyridylethyl thiolacetate.

Chemical Reactivity and Stability

The reactivity of 4-pyridylethyl thiolacetate is primarily governed by the thiolacetate group. The S-acetyl group serves as a protecting group for the more reactive thiol.

-

Stability: The thioester linkage is generally stable under neutral and mildly acidic conditions.[2] However, it is susceptible to hydrolysis under basic conditions to yield the corresponding thiol, 4-pyridylethanethiol.[2] The compound should be stored in a cool, dry place, sealed under an inert atmosphere to prevent degradation.[3]

-

Hydrolysis: The key reaction for its application is the hydrolysis of the thiolacetate to the free thiol. This is typically achieved in situ using a base.

Caption: Hydrolysis of 4-pyridylethyl thiolacetate to 4-pyridylethanethiol.

Core Application: Determination of Dehydroalanine in Proteins

The primary and most significant application of 4-pyridylethyl thiolacetate is in the quantitative analysis of dehydroalanine (Dha) residues in proteins.[4] Dehydroalanine is a post-translationally modified amino acid that can be formed from cysteine or serine residues and acts as a Michael acceptor.[4]

Workflow for Dehydroalanine Quantification

The process involves the in situ generation of 4-pyridylethanethiol, which then reacts with the dehydroalanine residue in the protein via a Michael addition.

Caption: Workflow for Dehydroalanine Quantification using 4-pyridylethyl thiolacetate.

Experimental Protocol: Dehydroalanine Quantification

Objective: To quantify the dehydroalanine content in a protein sample.

Materials:

-

Protein sample

-

4-pyridylethyl thiolacetate

-

Buffer solution (e.g., Tris-HCl, pH 8.5)

-

Base (e.g., NaOH)

-

Acid for hydrolysis (e.g., 6 M HCl)

-

Amino acid analyzer or HPLC system

Procedure:

-

Protein Preparation: Dissolve the protein sample in the buffer solution.

-

Reagent Preparation: Prepare a solution of 4-pyridylethyl thiolacetate in a suitable solvent.

-

Reaction: Add the 4-pyridylethyl thiolacetate solution to the protein solution. Initiate the hydrolysis and subsequent Michael addition by adjusting the pH to be basic. Allow the reaction to proceed at a controlled temperature (e.g., 37 °C) for a specific duration.

-

Acid Hydrolysis: After the reaction, subject the modified protein to complete acid hydrolysis to break it down into its constituent amino acids.

-

Quantification: Analyze the resulting amino acid mixture using an amino acid analyzer or a suitable HPLC method. The amount of the stable S-pyridylethyl-cysteine derivative is quantified and corresponds to the initial amount of dehydroalanine in the protein.

Safety and Handling

-

General Precautions: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[7]

-

Personal Protective Equipment (PPE):

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Potential in Drug Development

The ability to selectively target and modify specific amino acid residues is of great interest in drug development. While 4-pyridylethyl thiolacetate is primarily an analytical tool, the underlying chemistry has implications for:

-

Bioconjugation: The selective reaction of thiols with Michael acceptors like dehydroalanine can be used to attach drugs, imaging agents, or other moieties to proteins.

-

Understanding Disease Mechanisms: Quantifying unusual post-translational modifications like dehydroalanine can provide insights into disease states where such modifications may be prevalent.

Conclusion

4-pyridylethyl thiolacetate is a specialized reagent with a well-defined role in the quantitative analysis of dehydroalanine in proteins. Its synthesis is straightforward, and its reactivity can be controlled to achieve selective modification. For researchers in proteomics, protein chemistry, and related fields, a thorough understanding of this compound's properties and applications provides a valuable tool for advancing their scientific investigations. As with all chemical reagents, it is essential to handle 4-pyridylethyl thiolacetate with appropriate safety precautions.

References

-

National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: 3-(4-pyridylethyl)thiopropyltrimethoxysilane. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: 3-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE. Retrieved from [Link]

- Dadová, J., et al. (2018). Synthesis of modified proteins via functionalization of dehydroalanine. Current Opinion in Chemical Biology, 46, 71-81.

- Moor, D., et al. (2022). Long-Term Storage Stability and Nitric Oxide Release Behavior of (N-Acetyl- S-nitrosopenicillaminyl)- S-nitrosopenicillamine-Incorporated Silicone Rubber Coatings.

- Zhang, H., et al. (2015). Origin of Long-Term Storage Stability and Nitric Oxide Release Behavior of CarboSil Polymer Doped with S-Nitroso-N-acetyl-d-penicillamine. ACS Applied Materials & Interfaces, 7(39), 21931-21941.

-

PubChem. (n.d.). Ethanethioic acid, s-(2-(4-pyridinyl)ethyl) ester. Retrieved from [Link]

- Chakravarty, S., et al. (2021).

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information Are Pyridinium Ylides Radicals?. Retrieved from [Link]

-

University of Utah. (n.d.). A Protocol for the Determination of Free Thiols. Retrieved from [Link]

-

Diva-portal.org. (2022). Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of S-Ethyl ethanethioate (CAS 625-60-5). Retrieved from [Link]

- Faucon, A., et al. (2022).

-

University of Oslo. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Retrieved from [Link]

-

PubChem. (n.d.). S-Ethyl thiolacetate. Retrieved from [Link]

- Le, H. T., et al. (2022).

- Levengood, M. R., et al. (2007). Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies.

-

NIST. (n.d.). S-Ethyl ethanethioate. Retrieved from [Link]

-

NIST. (n.d.). S-Ethyl ethanethioate. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyridine, 4-ethyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Wang, C., et al. (2011). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o645.

Sources

- 1. PubChemLite - Ethanethioic acid, s-(2-(4-pyridinyl)ethyl) ester (C9H11NOS) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. gelest.com [gelest.com]

- 8. gelest.com [gelest.com]

A-Z Guide to Thiolacetate: From Core Reactivity to Advanced Applications

Executive Summary

The thiolacetate group (–SAc), a sulfur analog of an ester, stands as a uniquely versatile functional group in modern chemical and biological sciences. Its reactivity profile—stable enough for purification and handling, yet susceptible to selective cleavage under mild conditions—makes it an indispensable tool for researchers. This guide provides an in-depth exploration of the thiolacetate's fundamental chemical principles, its critical role as a thiol protecting group, and its expanding applications in bioconjugation, drug delivery, and materials science. We will delve into the causality behind experimental choices, present validated protocols, and offer a forward-looking perspective on this pivotal functional group.

Fundamental Properties of the Thiolacetate Group

Structure, Bonding, and Reactivity

A thiolacetate is characterized by a thioester bond (R-S-C(=O)R'). The reactivity of this bond is governed by the electronic properties of sulfur. Unlike its oxygen ester counterpart, the orbital overlap between the sulfur lone pairs and the carbonyl π* orbital is less effective. This diminished resonance stabilization results in a more electrophilic carbonyl carbon, rendering thiolacetates more susceptible to nucleophilic attack than esters.

This inherent reactivity is the cornerstone of the thiolacetate's utility. It exists in a "sweet spot" of chemical stability: robust enough to withstand many synthetic transformations but readily cleaved when desired to liberate a highly nucleophilic thiol.

Comparison with Esters and Other Thioesters

The key distinction lies in the leaving group ability. The thiolate anion (RS⁻) is a much better leaving group than an alkoxide anion (RO⁻) due to sulfur's larger size and ability to stabilize a negative charge. Consequently, the hydrolysis of thiolacetates is thermodynamically more favorable and kinetically faster than that of oxygen esters under both acidic and basic conditions.

Core Reactions and Mechanisms

The thiolacetate group participates in several fundamental transformations, primarily centered around the cleavage of the S-acetyl bond to unmask the free thiol.

Hydrolysis: The Gateway to Free Thiols

Hydrolysis is the most common reaction of thiolacetates. It can be effectively catalyzed by acid or, more commonly, base.

-

Base-Catalyzed Hydrolysis: This is the most frequently employed method for deprotection. A base, such as sodium hydroxide or sodium methoxide, attacks the electrophilic carbonyl carbon. The reaction proceeds via a tetrahedral intermediate which then collapses to release the thiolate anion and acetate. The liberated thiolate is then protonated during workup to yield the free thiol.

Caption: Simplified workflow of Native Chemical Ligation (NCL).

Surface Modification and Drug Delivery

Thiols readily form strong bonds with noble metal surfaces, such as gold. Thiolacetates serve as stable precursors for molecules used to form self-assembled monolayers (SAMs). Deprotection just before or during exposure to the surface yields a free thiol that can anchor the molecule. This strategy is widely used in nanoscience, sensor development, and the fabrication of biocompatible surfaces.

In drug delivery, polymers can be "thiolated" by introducing thiolacetate groups. Subsequent deprotection creates mucoadhesive materials that can form disulfide bonds with cysteine-rich domains in mucus, prolonging residence time at absorption sites.

Experimental Protocols

Protocol: Base-Mediated Deprotection of a Thiolacetate

This protocol describes a general procedure for the deprotection of an aliphatic thiolacetate using sodium hydroxide.

Materials:

-

S-Alkyl Thioacetate (1.0 eq)

-

Ethanol (or Methanol), degassed

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M in degassed water, 2.0 eq)

-

Hydrochloric Acid (HCl) solution (e.g., 2 M, degassed)

-

Diethyl ether (or Ethyl Acetate), degassed

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Inert atmosphere setup (e.g., Nitrogen or Argon line)

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the S-Alkyl Thioacetate (1.0 eq) in a minimal amount of degassed ethanol.

-

Hydrolysis: Add the NaOH solution (2.0 eq) dropwise to the stirring solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. For many simple substrates, refluxing for 1-2 hours may be required for complete conversion.

-

Quenching & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding degassed 2 M HCl until the pH is ~7.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with degassed diethyl ether (3x volumes).

-

Washing & Drying: Combine the organic layers, wash with degassed water, then with brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting free thiol should be used immediately or stored under an inert atmosphere to prevent oxidation.

Self-Validation: The success of the deprotection can be confirmed by comparing the NMR spectra of the starting material and the product (disappearance of the acetyl singlet at ~2.3 ppm in ¹H NMR) and by mass spectrometry (observing the mass corresponding to the free thiol).

Conclusion and Future Outlook

The thiolacetate group is far more than a simple protecting group; it is an enabling technology. Its predictable reactivity and stability have secured its role in complex peptide synthesis and surface chemistry. Future innovations will likely focus on developing even milder and more chemoselective deprotection methods, particularly for use in live-cell applications. The continued development of thiol-mediated "click" reactions and advanced bioconjugation strategies will undoubtedly rely on the clever use of thiolacetate precursors, further cementing the importance of this versatile functional group in the landscape of chemical science.

References

- Facile Synthesis of Thiolacetates from Trichloromethyl Compounds. (n.d.). Synlett.

- Efficient synthesis of organic thioacetates in w

- Methods for improving the yield and purity of thioacet

- Thioacetate Deprotection Procedure. (n.d.). Sigma-Aldrich.

- Notes - Synthesis from Thiolacetates. I. Synthesis of Alkanesulfonyl Chlorides. (n.d.). American Chemical Society.

- Thioacetal synthesis by thioacetalisation or 1,4-addition. (n.d.). Organic Chemistry Portal.

- Thioacetate Deprotection Procedure. (n.d.). Sigma-Aldrich.

- Kinetics of the Hydrolysis of Ethyl Thiolacetate in Aqueous Acetone. (n.d.). American Chemical Society.

- The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in W

- Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacet

- Thioacetate deprotection. (n.d.).

- Native chemical lig

- A Native Chemical Ligation Handle that Enables the Synthesis of Advanced Activity-Based Probes: Diubiquitin as a Case Study. (2014). NIH.

- Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. (n.d.).

- Thiol additive-free native chemical lig

- Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body. (2021). [Source not provided].

- Hydroxylamine Catalyzed Deprotection of Thioacet

- Insights into the mechanism and catalysis of the native chemical lig

- Reactions of Thiols. (n.d.). Chemistry Steps.

- A Study of the Mechanism and Kinetics of the Thioacetamide Hydrolysis Reaction. (n.d.). ElectronicsAndBooks.

- A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. (n.d.). NIH.

- Harnessing radical mediated reactions of thioacids for organic synthesis. (2015).

- Properties of Thiolesters: Kinetics of Hydrolysis in Dilute Aqueous Media. (n.d.).

- Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Lig

- Native chemical ligation in protein synthesis and semi-synthesis. (n.d.). SciSpace.

- Thioacetals. (2018). YouTube.

- Organic Chemistry 2 - Chapter 19.18 - Thioacetal Formation and Protecting Group. (2024). [Source not provided].

- Phosphine-promoted Thiol-Specific Bioconjugation with Allylic Acet

- Acetals as protecting groups and thioacetals | Organic chemistry | Khan Academy. (2013). YouTube.

- Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. (n.d.). MDPI.

- From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. (n.d.). PMC - PubMed Central.

- Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal.

- Fe-catalyzed thioesterification of carboxylic esters. (n.d.). PubMed.

- S-preactivated thiolated glycol chitosan useful to combine mucoadhesion and drug delivery. (n.d.). [Source not provided].

- Conversion of Esters to Thioesters under Mild Conditions. (2021). RSC Publishing.

- Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts.

- Native chemical thioesterification : synthesis of peptide and protein thioesters through an N→S acyl shift. (2011). Semantic Scholar.

- Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts.

- Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy. (2014). YouTube.

An In-Depth Technical Guide to 4-Pyridylethyl Thiolacetate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 4-pyridylethyl thiolacetate, a versatile bifunctional molecule increasingly utilized in surface chemistry, nanotechnology, and biomedical applications. From its fundamental chemical properties to detailed experimental protocols, this document serves as a technical resource for researchers, scientists, and professionals in drug development seeking to leverage this compound in their work.

Introduction: The Strategic Advantage of a Bifunctional Linker

4-Pyridylethyl thiolacetate, with the chemical formula C₉H₁₁NOS, is a compound of significant interest due to its unique molecular architecture.[1] It incorporates a terminal pyridine ring, a nucleophilic and easily protonated nitrogen-containing heterocycle, and a thiolacetate group. The thiolacetate serves as a protected form of a thiol (mercaptan), which can be deprotected in situ to reveal a highly reactive sulfur atom. This thiol group exhibits a strong affinity for noble metal surfaces, most notably gold, leading to the spontaneous formation of highly ordered self-assembled monolayers (SAMs).

The strategic combination of a surface-anchoring group (the thiol) and a functional headgroup (the pyridine) in a single molecule makes 4-pyridylethyl thiolacetate an invaluable tool for the controlled functionalization of surfaces. The pyridine moiety can participate in a variety of interactions, including hydrogen bonding, metal coordination, and acid-base chemistry, enabling the tailored design of interfaces for applications ranging from biosensing to controlled drug delivery.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of 4-pyridylethyl thiolacetate is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 385398-71-0 | [1] |

| Molecular Formula | C₉H₁₁NOS | [1] |

| Molecular Weight | 181.25 g/mol | [1] |

| Appearance | Yellow Oil | [2] |

| Solubility | Soluble in chloroform and methanol. | [2] |